molecular formula C15H10N4OS3 B3222030 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1210930-98-5

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B3222030
CAS RN: 1210930-98-5
M. Wt: 358.5
InChI Key: IDCJOWUCXJCHHO-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential biological activities . They have been designed and synthesized as topoisomerase I inhibitors .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The reaction was monitored by thin layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The benzothiazole and chromene ring systems are almost coplanar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on their IR, 1H, 13C NMR and mass spectral data . Chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .

Scientific Research Applications

Antifungal Activity

Benzothiazole derivatives have been extensively studied for their antifungal properties. The compound , with its benzothiazole and thiadiazole moieties, may exhibit antifungal activity against specific fungal strains. Researchers could explore its effectiveness in inhibiting fungal growth and its potential as a novel antifungal agent .

Anticancer Potential

The combination of benzothiazole and quinoline motifs often leads to promising bioactive compounds. In the context of cancer research, this compound might be evaluated for its anticancer properties. Researchers could investigate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .

Anti-Inflammatory Properties

Certain benzothiazole-based compounds have demonstrated potent anti-inflammatory effects. It would be worthwhile to explore whether our compound falls into this category. Investigating its impact on inflammatory pathways and immune responses could provide valuable insights .

Antiviral Applications

Given the prevalence of benzothiazole derivatives in antiviral research, our compound could be evaluated for antiviral activity. Researchers might assess its effectiveness against specific viruses, such as herpes simplex or influenza, and explore its mode of action .

Agrochemical Development

Benzothiazole derivatives play a crucial role in agrochemical research. Their insecticidal, fungicidal, and herbicidal activities make them valuable candidates for crop protection. Our compound could be investigated for its potential as an agrochemical agent .

Tuberculosis Treatment

Recent advances have focused on benzothiazole-based compounds as potential anti-tubercular agents. Researchers could assess our compound’s inhibitory effects against Mycobacterium tuberculosis and compare them with standard reference drugs .

Other Biological Activities

Exploring additional fields, such as antiparkinson, antimicrobial, and antidiabetic activities, could reveal further applications for our compound. Its scaffold—combining thiazole and quinoline moieties—makes it an intriguing candidate for diverse biological studies .

Future Directions

Benzothiazole derivatives have shown promising results in in vitro and in vivo activity . They have better inhibition potency against M. tuberculosis . Future research could focus on further exploring the potential of these compounds in various biological applications.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS3/c1-8-12(23-19-18-8)13(20)17-14-9(6-7-21-14)15-16-10-4-2-3-5-11(10)22-15/h2-7H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCJOWUCXJCHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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